4-Hydroxynaphthalen-1-yl thiocyanate
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Overview
Description
4-Hydroxynaphthalen-1-yl thiocyanate is an organic compound characterized by the presence of a hydroxyl group and a thiocyanate group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxynaphthalen-1-yl thiocyanate typically involves the reaction of 4-hydroxynaphthalene with thiocyanate reagents under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a catalyst such as antimony(III) acetate. The reaction is carried out under solvent-free conditions at ambient temperature, resulting in high yields and easy purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynaphthalen-1-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Thiols.
Substitution: Corresponding substituted naphthalenes.
Scientific Research Applications
4-Hydroxynaphthalen-1-yl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxynaphthalen-1-yl thiocyanate involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiocyanate group can undergo nucleophilic substitution. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
4-Hydroxynaphthalen-1-yl diazenyl benzoic acid: Used as an acid-base indicator.
2-Hydroxynaphthalen-1-yl methylene-4-oxopiperidine-1-carbohydrazide: Exhibits antimicrobial activity.
Properties
CAS No. |
6186-86-3 |
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Molecular Formula |
C11H7NOS |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
(4-hydroxynaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H7NOS/c12-7-14-11-6-5-10(13)8-3-1-2-4-9(8)11/h1-6,13H |
InChI Key |
KVFAHZPKQSOLAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2SC#N)O |
Origin of Product |
United States |
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